N-cycloheptyl-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
N-CYCLOHEPTYL-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a quinazoline ring, with additional substituents that enhance its chemical properties and biological activity.
Preparation Methods
The synthesis of N-CYCLOHEPTYL-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the triazole ring through cyclization reactions. The final steps involve the addition of the cycloheptyl and benzenesulfonyl groups. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
N-CYCLOHEPTYL-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The formation of the triazole ring itself is a cyclization reaction, often facilitated by the presence of a base and heat
Scientific Research Applications
N-CYCLOHEPTYL-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used to investigate the mechanisms of action of triazoloquinazolines in biological systems, including their interactions with proteins and nucleic acids.
Pharmaceutical Development: Researchers explore its potential as a lead compound for developing new drugs targeting various diseases, including infectious diseases and neurological disorders
Mechanism of Action
The mechanism of action of N-CYCLOHEPTYL-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in the disruption of critical biological pathways, such as those involved in cell division or signal transduction .
Comparison with Similar Compounds
N-CYCLOHEPTYL-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique compared to other triazoloquinazolines due to its specific substituents, which enhance its biological activity and specificity. Similar compounds include:
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine These compounds share the triazoloquinazoline core but differ in their substituents, leading to variations in their biological activities and potential applications .
Properties
Molecular Formula |
C24H27N5O2S |
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Molecular Weight |
449.6 g/mol |
IUPAC Name |
N-cycloheptyl-3-(2,5-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C24H27N5O2S/c1-16-13-14-17(2)21(15-16)32(30,31)24-23-26-22(25-18-9-5-3-4-6-10-18)19-11-7-8-12-20(19)29(23)28-27-24/h7-8,11-15,18H,3-6,9-10H2,1-2H3,(H,25,26) |
InChI Key |
GQOUFJIMIPDYSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5CCCCCC5 |
Origin of Product |
United States |
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